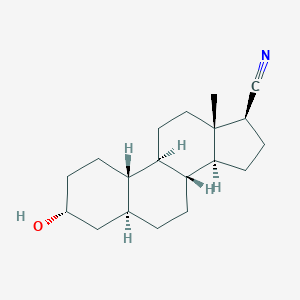
3-Ohecn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ohecn, also known as 3-Oxo-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-Ohecn is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of the underlying mechanisms of various biological processes.
Biochemical And Physiological Effects
Studies have shown that 3-Ohecn can have various biochemical and physiological effects, depending on its specific application. For example, it has been found to inhibit the synthesis of lipids in the liver, which can have implications for the treatment of metabolic disorders. Additionally, 3-Ohecn has been found to affect the function of specific receptors in the brain, which can have implications for the treatment of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Ohecn in lab experiments is its specificity. It can be used to selectively inhibit specific enzymes and receptors, which allows researchers to study the effects of these specific targets on biochemical and physiological processes. However, one limitation of using 3-Ohecn is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that the compound does not have adverse effects on the cells or tissues being studied.
Future Directions
There are several potential future directions for research involving 3-Ohecn. One area of interest is the development of new drugs that target specific enzymes or receptors that are inhibited by 3-Ohecn. Additionally, further research is needed to fully understand the mechanism of action of 3-Ohecn and its potential applications in the treatment of various diseases. Finally, future research could focus on developing new synthesis methods for 3-Ohecn that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 3-Ohecn is a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexen-1-one-4-carboxylate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylate. The final step involves the hydrolysis of the ester group to form 3-Ohecn.
Scientific Research Applications
3-Ohecn has various applications in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the role of enzymes in various biological processes, including the synthesis of lipids and the metabolism of amino acids. Additionally, 3-Ohecn has been used to study the function of specific receptors in the brain, which has potential implications for the treatment of neurological disorders.
properties
CAS RN |
151774-83-3 |
|---|---|
Product Name |
3-Ohecn |
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
InChI Key |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
synonyms |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



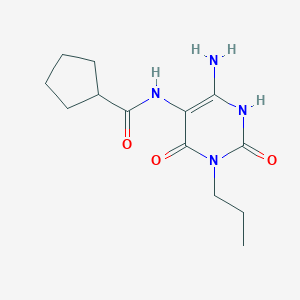
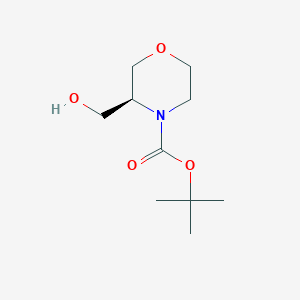
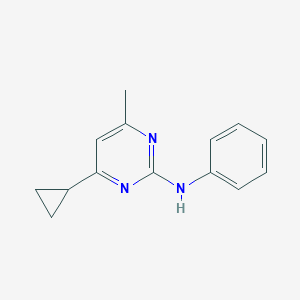
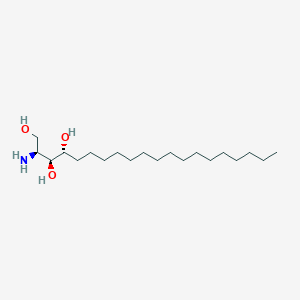
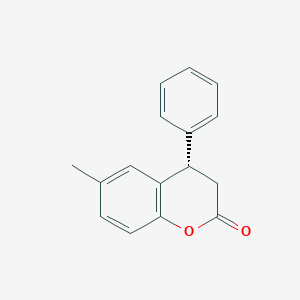
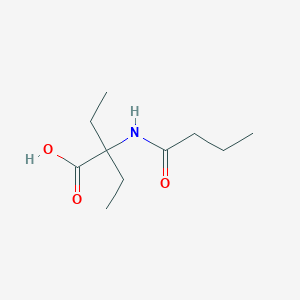
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
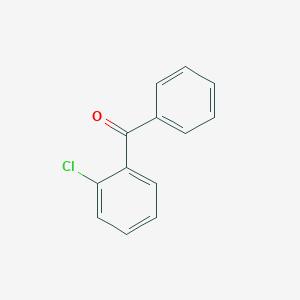

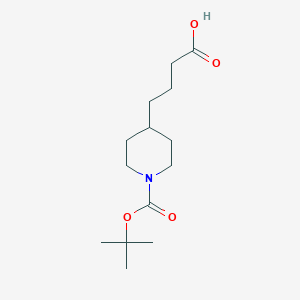
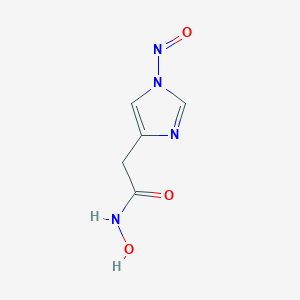
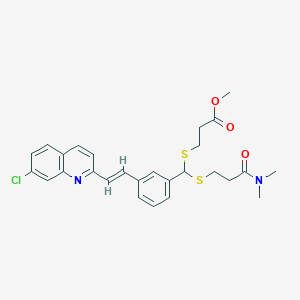
![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester](/img/structure/B131830.png)
